molecular formula C9H13N3O4 B583196 2'-Deoxy Cytidine-5,6-d2 CAS No. 1186526-91-9

2'-Deoxy Cytidine-5,6-d2

Cat. No.: B583196
CAS No.: 1186526-91-9
M. Wt: 229.232
InChI Key: CKTSBUTUHBMZGZ-AQAQJVFASA-N
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Description

2’-Deoxy Cytidine-5,6-d2 is a nucleoside analogue that has been widely used in various fields of research and industry due to its unique physical, chemical, and biological properties. It is a stable isotope-labeled compound, specifically deuterated at the 5 and 6 positions of the cytidine molecule. This compound is often utilized in studies involving nucleoside metabolism and DNA synthesis.

Scientific Research Applications

2’-Deoxy Cytidine-5,6-d2 has numerous applications in scientific research:

    Chemistry: Used as a reference material in mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: Employed in studies of nucleoside metabolism and DNA synthesis.

    Medicine: Investigated for its potential use in antiviral and anticancer therapies.

    Industry: Utilized in the production of stable isotope-labeled compounds for various applications

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy Cytidine-5,6-d2 typically involves the deuteration of 2’-deoxycytidine. The process begins with the protection of the hydroxyl groups on the sugar moiety, followed by the selective deuteration of the cytosine ring at the 5 and 6 positions. The deuteration can be achieved using deuterium gas or deuterated reagents under specific reaction conditions. After deuteration, the protecting groups are removed to yield the final product .

Industrial Production Methods

Industrial production of 2’-Deoxy Cytidine-5,6-d2 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy Cytidine-5,6-d2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form uridine derivatives.

    Reduction: Reduction reactions can convert it back to its non-deuterated form.

    Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Uridine derivatives.

    Reduction: Non-deuterated cytidine.

    Substitution: Various substituted cytidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxycytidine: The non-deuterated form of 2’-Deoxy Cytidine-5,6-d2.

    5-Aza-2’-deoxycytidine: A nucleoside analogue used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.

    2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): An anticancer agent used in chemotherapy

Uniqueness

2’-Deoxy Cytidine-5,6-d2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. Unlike its non-deuterated counterparts, this compound provides a valuable tool for researchers to investigate nucleoside metabolism and DNA synthesis with high accuracy .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '2'-Deoxy Cytidine-5,6-d2' involves the conversion of starting material 2'-deoxy-5,6-dichlorocytidine to the final product through a series of reactions.", "Starting Materials": [ "2'-deoxy-5,6-dichlorocytidine", "Sodium borohydride", "Deuterium oxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Reduction of 2'-deoxy-5,6-dichlorocytidine with sodium borohydride in deuterium oxide to obtain 2'-deoxy-5,6-dichlorocytidine-5,6-d2", "Step 2: Treatment of 2'-deoxy-5,6-dichlorocytidine-5,6-d2 with methanol and hydrochloric acid to obtain 2'-deoxy-5,6-dichloro-5,6-dideoxycytidine-5,6-d2", "Step 3: Neutralization of the reaction mixture with sodium bicarbonate", "Step 4: Acetylation of 2'-deoxy-5,6-dichloro-5,6-dideoxycytidine-5,6-d2 with acetic anhydride and pyridine to obtain '2'-Deoxy Cytidine-5,6-d2'" ] }

CAS No.

1186526-91-9

Molecular Formula

C9H13N3O4

Molecular Weight

229.232

IUPAC Name

4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D

InChI Key

CKTSBUTUHBMZGZ-AQAQJVFASA-N

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O

Synonyms

1-(2-Deoxy-β-D-ribofuranosyl)cytosine-d2;  4-Amino-1-(2-deoxy-β-D-erythro_x000B_-pentofuranosyl)-2(1H)-pyrimidinone-d2;  Cytosine Deoxyribonucleoside-d2;  Cytosine Deoxyriboside-d2;  Deoxycytidine-d2;  Deoxyribose Cytidine-d2; 

Origin of Product

United States

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